

Olanzapine-Lactam: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Olanzapine-lactam*

Cat. No.: B608733

[Get Quote](#)

CAS Number: 1017241-34-7

This technical guide provides an in-depth overview of **olanzapine-lactam**, a significant degradation product and potential impurity of the atypical antipsychotic drug olanzapine. This document is intended for researchers, scientists, and professionals involved in drug development, quality control, and analytical chemistry.

Chemical and Physical Data

Olanzapine-lactam, also known as (Z)-4-(4-methylpiperazin-1-yl)-3-(2-oxopropylidene)-1,3-dihydro-2H-benzo[b][1][2]diazepin-2-one, is formed under thermal or oxidative stress conditions.^[3] Its key chemical and physical properties are summarized below.

Property	Value	Reference
CAS Number	1017241-34-7	[1][2][4][5][6][7][8]
Molecular Formula	C ₁₇ H ₂₀ N ₄ O ₂	[1][2][9][7]
Molecular Weight	312.37 g/mol	[1][9][7]
Appearance	Light yellow to yellow solid	[1]
Purity	≥98% (commercially available)	[1]
Solubility	Slightly soluble in DMSO and Methanol	[2]

Formation and Synthesis

Olanzapine-lactam is an oxidative degradation product of olanzapine. Its formation involves the oxidation and subsequent ring-opening of the thiophene ring of the parent olanzapine molecule.^[1] This degradation can be particularly relevant in solid oral formulations, where it is proposed to occur via autoxidation processes, potentially catalyzed by excipients.^[1] The formation of **olanzapine-lactam** is often accompanied by the production of ketothiolactam.^[1]

Synthetic Protocol

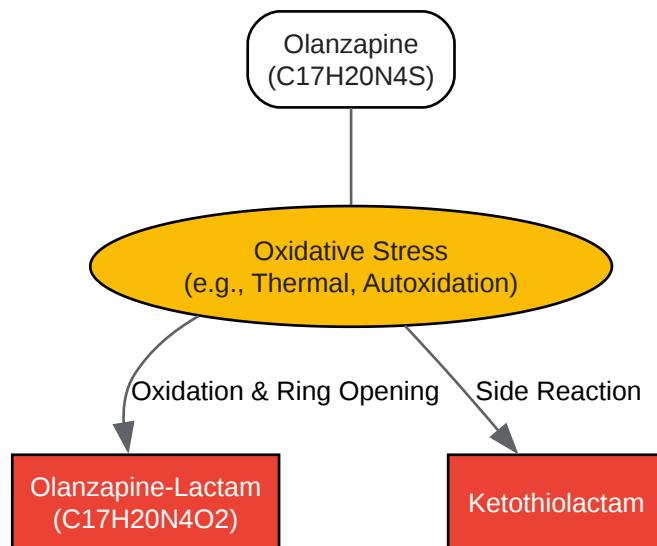
A patented method describes the synthesis of **olanzapine-lactam** (referred to as compound I in the patent) from olanzapine. The process involves the use of Oxone as an oxidizing agent in the presence of sodium hydroxide.

Experimental Protocol:

- Reaction Setup: To a reaction flask, add olanzapine, an organic solvent (e.g., 5-10 mL per gram of olanzapine), and water (e.g., 10-15 mL per gram of olanzapine).
- Reagent Addition: Sequentially add Oxone and sodium hydroxide to the reaction mixture. A preferred molar ratio of olanzapine:Oxone:sodium hydroxide is 1:1-1.2:3-4.
- Reaction Conditions: The reaction is carried out at a controlled temperature, preferably between 20-25°C, until the olanzapine is consumed, as monitored by a suitable analytical technique (e.g., TLC or HPLC).
- Work-up: Upon completion, adjust the pH of the reaction mixture to 6-7.
- Purification: The product is then extracted and purified by recrystallization to yield **olanzapine-lactam**.

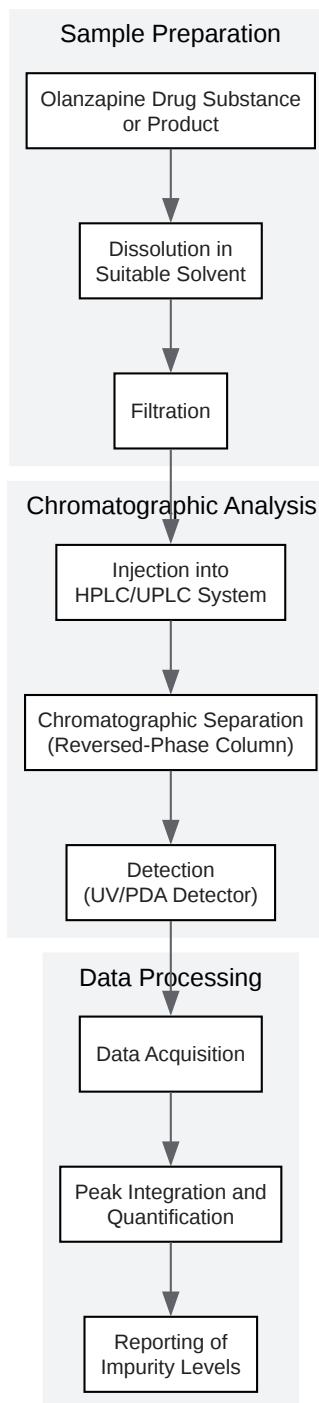
Analytical Methodologies

The detection and quantification of **olanzapine-lactam** as an impurity in olanzapine drug substances and products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed for this purpose.


Parameter	HPLC Method 1	UPLC Method
Column	Inertsil ODS 3V (4.6 mm x 250 mm; 5 μ m)	Acquity UPLC BEH C-18 (100 mm x 2.1 mm; 1.7 μ m)
Mobile Phase	Gradient elution with 0.2 M ammonium acetate (pH 4.50) and Acetonitrile	Not specified
Flow Rate	1.0 mL/min	0.36 mL/min
Detection	Photo Diode Array (PDA) at 254 nm	Photodiode array detector (DAD/PDA)
Reference	[4]	[2]

A simple and stability-indicating reverse-phase HPLC method has been developed for the determination of olanzapine and its related impurities, including **olanzapine-lactam**.[\[1\]](#)

Degradation Pathway and Analytical Workflow


The following diagrams illustrate the degradation pathway of olanzapine to **olanzapine-lactam** and a general workflow for its analytical determination.

Degradation Pathway of Olanzapine

[Click to download full resolution via product page](#)

Caption: Oxidative degradation of olanzapine.

Analytical Workflow for Olanzapine-Lactam

[Click to download full resolution via product page](#)

Caption: Analytical workflow for **olanzapine-lactam**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Olanzapine Lactam Impurity – Application _Chemicalbook [chemicalbook.com]
- 2. sciensage.info [sciensage.info]
- 3. caymanchem.com [caymanchem.com]
- 4. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions | Semantic Scholar [semanticscholar.org]
- 6. ijrar.org [ijrar.org]
- 7. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Olanzapine-Lactam: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608733#cas-number-for-olanzapine-lactam\]](https://www.benchchem.com/product/b608733#cas-number-for-olanzapine-lactam)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com